molecular formula C25H28O5P+ B12655640 Ethyl (tris(4-methoxyphenyl)phosphoranyl)acetate CAS No. 15676-95-6

Ethyl (tris(4-methoxyphenyl)phosphoranyl)acetate

Cat. No.: B12655640
CAS No.: 15676-95-6
M. Wt: 439.5 g/mol
InChI Key: HQWDKOPBMPXJJH-UHFFFAOYSA-N
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Description

Ethyl (tris(4-methoxyphenyl)phosphoranyl)acetate is an organophosphorus compound characterized by the presence of a phosphoranyl group bonded to three 4-methoxyphenyl groups and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (tris(4-methoxyphenyl)phosphoranyl)acetate typically involves the reaction of tris(4-methoxyphenyl)phosphine with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of a phosphonium salt intermediate, which is then deprotonated to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl (tris(4-methoxyphenyl)phosphoranyl)acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoranyl group to a phosphine.

    Substitution: The ethyl acetate moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphoranyl compounds depending on the nucleophile used.

Scientific Research Applications

Ethyl (tris(4-methoxyphenyl)phosphoranyl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (tris(4-methoxyphenyl)phosphoranyl)acetate involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (tris(4-methoxyphenyl)phosphoranyl)acetate is unique due to the presence of both the phosphoranyl group and the ethyl acetate moiety, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

15676-95-6

Molecular Formula

C25H28O5P+

Molecular Weight

439.5 g/mol

IUPAC Name

(2-ethoxy-2-oxoethyl)-tris(4-methoxyphenyl)phosphanium

InChI

InChI=1S/C25H28O5P/c1-5-30-25(26)18-31(22-12-6-19(27-2)7-13-22,23-14-8-20(28-3)9-15-23)24-16-10-21(29-4)11-17-24/h6-17H,5,18H2,1-4H3/q+1

InChI Key

HQWDKOPBMPXJJH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C[P+](C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC

Origin of Product

United States

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